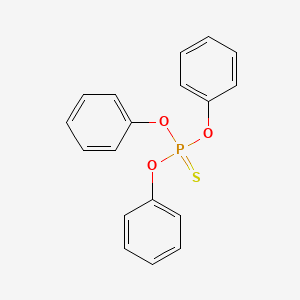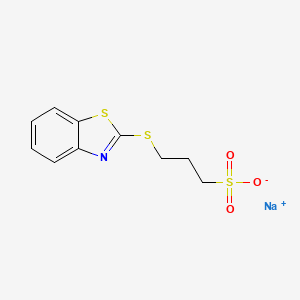
sodium;3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a complex polymeric material that has applications in various fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, homopolymer, hexadecyl ester involves the polymerization of 2-Oxepanone followed by esterification with hexadecyl alcohol. The reaction is typically carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure the formation of the desired polymer .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where the monomers are mixed with catalysts and other reagents. The reaction conditions, such as temperature, pressure, and time, are carefully monitored to achieve high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Oxepanone, homopolymer, hexadecyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Halogens or nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
2-Oxepanone, homopolymer, hexadecyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating biodegradable implants and tissue engineering scaffolds.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants .
作用机制
The mechanism of action of 2-Oxepanone, homopolymer, hexadecyl ester involves its interaction with various molecular targets and pathways. The polymeric nature of the compound allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The specific molecular targets and pathways depend on the intended use of the compound, such as in drug delivery or material science .
相似化合物的比较
Similar Compounds
2-Oxepanone, homopolymer, decyl ester: Similar in structure but with a shorter alkyl chain, leading to different physical and chemical properties.
Polyethylene glycol: A simpler polymer with different applications, primarily in pharmaceuticals and cosmetics.
Polypropylene glycol: Another polymer with distinct properties and uses in industrial applications.
Uniqueness
2-Oxepanone, homopolymer, hexadecyl ester is unique due to its specific combination of monomers and the resulting polymeric structure. This gives it distinct properties such as enhanced biocompatibility, stability, and versatility in various applications compared to other similar compounds .
属性
IUPAC Name |
sodium;3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S3.Na/c12-17(13,14)7-3-6-15-10-11-8-4-1-2-5-9(8)16-10;/h1-2,4-5H,3,6-7H2,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKNGZAPJYUNSN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
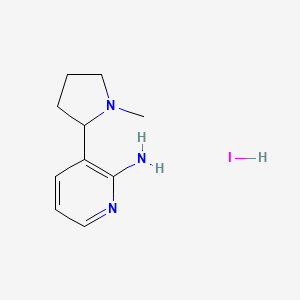
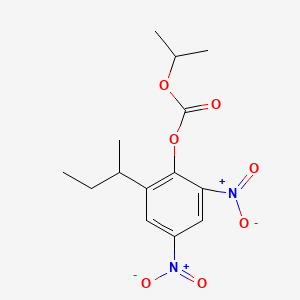
![6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B7775399.png)
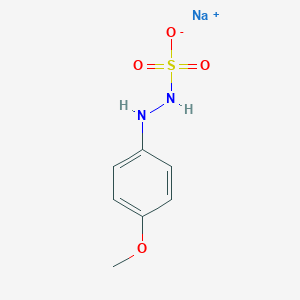
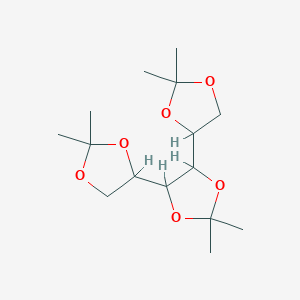
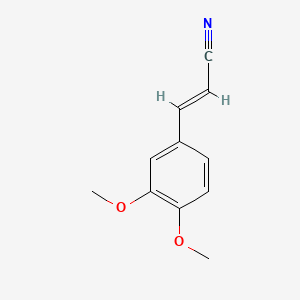
![2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane](/img/structure/B7775422.png)
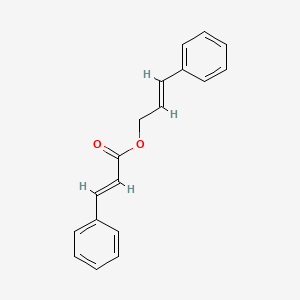
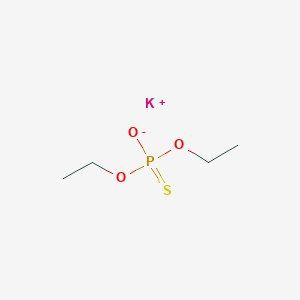
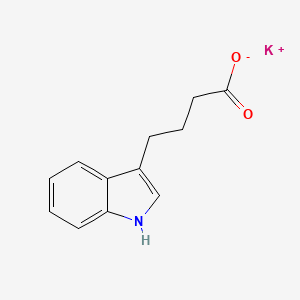
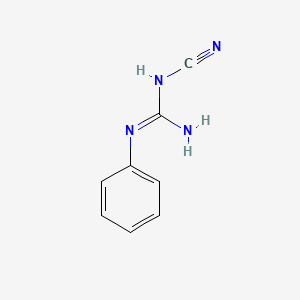

![(Z)-[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B7775475.png)
